molecular formula C12H10N2O3 B12127630 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

Cat. No.: B12127630
M. Wt: 230.22 g/mol
InChI Key: URKIKSLWLUCSJF-UHFFFAOYSA-N
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Description

3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one is a complex organic compound that features a benzofuran core linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzofuran and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the benzofuran or pyrazole rings.

Scientific Research Applications

3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one stands out due to its unique structural features, which confer distinct chemical and biological properties. Its benzofuran core, combined with the pyrazole ring, offers a versatile platform for further functionalization and application in various fields.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C12H10N2O3/c1-6-9(11(15)14-13-6)10-7-4-2-3-5-8(7)12(16)17-10/h2-5,10H,1H3,(H2,13,14,15)

InChI Key

URKIKSLWLUCSJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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